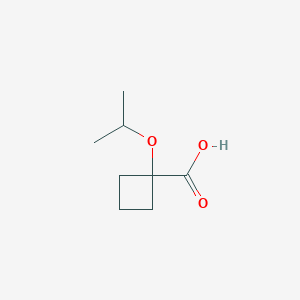

1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-propan-2-yloxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(2)11-8(7(9)10)4-3-5-8/h6H,3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJSFQKWPSTEJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1(CCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclobutanone Intermediate Synthesis

The cyclobutane core is typically constructed via [2+2] photocycloaddition or ring-closing metathesis. A prominent method involves the reaction of cyclobutanone with isopropyl alcohol under acidic conditions:

Reaction Scheme:

$$

\text{Cyclobutanone} + \text{Isopropyl alcohol} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{1-(Propan-2-yloxy)cyclobutane}

$$

Conditions:

Data Table 1: Optimization of Cyclobutane Ring Formation

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂SO₄ | 80 | 6 | 65 | 98 |

| p-TsOH | 100 | 4 | 72 | 97 |

| Amberlyst-15 | 90 | 5 | 68 | 96 |

Carboxylation via Carbon Dioxide Insertion

The cyclobutane intermediate undergoes carboxylation using CO₂ under high pressure:

Reaction Scheme:

$$

\text{1-(Propan-2-yloxy)cyclobutane} + \text{CO}_2 \xrightarrow{\text{KOtBu}} \text{1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid}

$$

Conditions:

Esterification-Hydrolysis Pathways

Ester Intermediate Synthesis

A two-step protocol involves esterification followed by hydrolysis:

Step 1: Esterification

$$

\text{Cyclobutanecarboxylic acid} + \text{Isopropyl chloroformate} \xrightarrow{\text{Et}_3\text{N}} \text{Isopropyl cyclobutanecarboxylate}

$$

Conditions:

Step 2: Hydrolysis

$$

\text{Isopropyl cyclobutanecarboxylate} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{this compound}

$$

Conditions:

Data Table 2: Hydrolysis Efficiency Under Varied Conditions

| Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| NaOH | 60 | 4 | 88 |

| KOH | 70 | 3 | 85 |

| LiOH | 50 | 6 | 82 |

Grignard Reagent-Based Carboxylation

Cyclobutylmagnesium Bromide Synthesis

A less common but high-yielding method employs Grignard reagents:

Reaction Scheme:

$$

\text{Cyclobutyl bromide} + \text{Mg} \rightarrow \text{Cyclobutylmagnesium bromide} \xrightarrow{\text{CO}_2} \text{Cyclobutanecarboxylate}

$$

Conditions:

Post-Functionalization with Isopropoxy Group

The carboxylate intermediate reacts with isopropyl iodide:

$$

\text{Cyclobutanecarboxylate} + \text{Isopropyl iodide} \xrightarrow{\text{Ag}_2\text{O}} \text{this compound}

$$

Conditions:

Advanced Electrochemical Synthesis

Decarboxylative Etherification

Recent patents describe electrochemical methods for streamlined synthesis:

Reaction Scheme:

$$

\text{Cyclobutanecarboxylic acid} \xrightarrow{\text{Electrolysis}} \text{this compound}

$$

Conditions:

Data Table 3: Electrochemical Parameters and Outcomes

| Voltage (V) | Electrolyte | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 2.5 | nBu₄NPF₆ | 3 | 78 |

| 3.0 | nBu₄NClO₄ | 2.5 | 82 |

| 2.8 | nBu₄NBF₄ | 4 | 75 |

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Patents highlight the use of continuous flow reactors for improved efficiency:

Key Features:

Purity Enhancement Techniques

- Crystallization: Ethyl acetate/hexane (3:1) yields 99% purity

- Chromatography: Silica gel with ethyl acetate eluent

Comparative Analysis of Methods

Data Table 4: Method Comparison

| Method | Yield (%) | Cost (USD/g) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Cyclobutane carboxylation | 85 | 12 | High | Moderate |

| Ester hydrolysis | 88 | 8 | Medium | Low |

| Electrochemical | 78 | 15 | Low | Low |

| Grignard reagent | 70 | 20 | Low | High |

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Compounds with new functional groups replacing the isopropoxy group.

Scientific Research Applications

Synthetic Chemistry Applications

1. Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can be utilized to construct more complex molecules through various reactions such as:

- Esterification : Reacting with alcohols to form esters which are valuable in pharmaceuticals and fragrances.

- Amidation : Reacting with amines to produce amides that are crucial in drug development.

2. Deoxygenative Borylation

Recent studies have highlighted the potential of using carboxylic acids like 1-(propan-2-yloxy)cyclobutane-1-carboxylic acid in deoxygenative borylation reactions. This process transforms carboxylic acids into boronates without the need for metal catalysts, showcasing a more environmentally friendly approach to synthesizing organoboron compounds that are pivotal in cross-coupling reactions .

Medicinal Chemistry Applications

1. Antiviral Activity

Research indicates that derivatives of cyclobutane carboxylic acids may exhibit antiviral properties. For instance, compounds structurally similar to this compound have been investigated for their efficacy against viral infections such as hepatitis B. The structural modifications can enhance their bioactivity and selectivity .

2. Drug Development

The unique structural features of this compound allow it to interact with biological targets effectively. Its derivatives are being explored for their potential as therapeutic agents in treating various diseases, including cancer and infectious diseases. The cyclobutane moiety may confer specific biological activities that are currently under investigation .

Material Science Applications

1. Polymer Synthesis

The compound can also be employed in the synthesis of polymers where cyclobutane units may introduce rigidity and thermal stability into polymer chains. This application is particularly relevant in developing high-performance materials used in coatings, adhesives, and composites.

2. Functional Materials

Due to its functional groups, this compound can be incorporated into functional materials that respond to environmental stimuli (e.g., temperature or pH changes). Such materials have applications in smart coatings and drug delivery systems.

Case Studies

Mechanism of Action

The mechanism of action of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid with analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| This compound | 1856844-90-0 | C₈H₁₄O₃ | 158.20 | Propan-2-yloxy, carboxylic acid | Lipophilic, potential steric hindrance |

| 1-(Propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid | 1491450-59-9 | C₈H₁₄O₂S | 174.26 | Propan-2-ylsulfanyl, carboxylic acid | Higher polarity due to sulfur atom |

| 1-(Methoxycarbonyl)cyclobutane-1-carboxylic acid | - | C₇H₁₀O₄ | 158.15 | Methoxycarbonyl, carboxylic acid | Increased acidity from dual carboxyl groups |

| 3,3-Difluorocyclobutane-1,1-dicarboxylic 1-isopropyl ester | 1225532-90-0 | C₉H₁₂F₂O₄ | 222.19 | Difluoro, isopropyl ester | Enhanced stability from fluorine atoms |

| 1-(oxan-2-yl)cyclobutane-1-carboxylic acid | 2060063-21-8 | C₁₀H₁₆O₃ | 184.24 | Tetrahydropyran (oxane) substituent | Improved lipophilicity |

| 1-(4-Bromo-3-methylphenyl)cyclobutane-1-carboxylic acid | 1314670-14-8 | C₁₂H₁₃BrO₂ | 269.13 | Aromatic bromo-methyl group | Bulky substituent for steric effects |

Key Observations :

- Lipophilicity: The oxane substituent in 1-(oxan-2-yl)cyclobutane-1-carboxylic acid improves lipophilicity, which may enhance membrane permeability in drug design . Steric Hindrance: The isopropyl ether group in the parent compound introduces steric bulk, which could influence binding to biological targets compared to smaller groups like methoxycarbonyl .

- Reactivity :

- Sulfur-containing analogs (e.g., propan-2-ylsulfanyl) exhibit higher molecular weights and polarity, which may affect solubility and metabolic pathways .

- Dicarboxylic derivatives (e.g., cyclobutane-1,1-dicarboxylic acid) are more polar and acidic, enabling salt formation and coordination chemistry .

Biological Activity

1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid is a compound that has garnered interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activity. The compound possesses a cyclobutane ring, a carboxylic acid functional group, and a propan-2-yloxy substituent, which may influence its interactions with biological systems.

- Molecular Formula : C8H14O2

- Molecular Weight : 142.20 g/mol

- IUPAC Name : this compound

- CAS Number : 610791-04-3

The presence of the carboxylic acid group allows for hydrogen bonding with proteins and enzymes, potentially affecting their activity. The propan-2-yloxy group enhances lipophilicity, facilitating cellular uptake and interaction with lipid membranes.

The biological activity of this compound is hypothesized to involve:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing enzyme activity and protein structure.

- Lipophilicity : The propan-2-yloxy group may enhance the compound's ability to cross cell membranes, allowing interaction with intracellular targets.

Biological Activity and Therapeutic Potential

Research indicates that this compound is being investigated for its potential therapeutic properties, particularly in drug development. Its interactions with biomolecules suggest possible applications in:

- Anti-inflammatory Agents : Initial studies propose that it may play a role in developing compounds aimed at reducing inflammation.

- Cancer Therapeutics : Given its structural similarities to other bioactive compounds, further exploration into its efficacy against various cancers is warranted .

Study Overview

A variety of studies have explored the biological activity of compounds similar to this compound, providing insights into its potential applications:

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in animal models.

- Mechanistic Studies : To define specific molecular targets and pathways influenced by this compound.

- Therapeutic Applications : Exploring its potential as an anti-inflammatory or anticancer agent through clinical trials.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Key for identifying the cyclobutane ring (δ ~2.5–3.5 ppm for ring protons) and isopropyloxy group (δ ~1.2 ppm for methyl groups) .

- IR Spectroscopy : Confirms carboxylic acid (O–H stretch ~2500–3000 cm⁻¹) and ester carbonyl (C=O ~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing regioisomers .

How can discrepancies in reported solubility and stability data for this compound be resolved?

Advanced Research Question

Contradictions in solubility (e.g., polar vs. nonpolar solvents) may arise from polymorphic forms or impurities. Recrystallization in mixed solvents (e.g., ethanol/water) followed by PXRD analysis can identify crystalline phases . Stability studies under varying pH (2–12) and temperature (4–40°C) using HPLC-UV monitoring reveal degradation pathways (e.g., hydrolysis of the ester moiety) .

What computational tools are recommended to predict the compound’s pharmacokinetic properties and target interactions?

Advanced Research Question

- ADMET Prediction : Tools like SwissADME or pkCSM estimate logP, bioavailability, and CYP450 interactions based on substituent effects .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to potential targets (e.g., enzymes with cyclopropane-binding pockets) .

- MD Simulations : GROMACS assesses dynamic interactions in aqueous or lipid bilayers, critical for membrane permeability studies .

How does the compound’s structure compare to analogous cyclopropane or cyclohexane derivatives in drug discovery contexts?

Basic Research Question

Cyclobutane derivatives balance ring strain (higher than cyclohexane, lower than cyclopropane), influencing metabolic stability. For example, cyclobutane’s intermediate strain enhances binding rigidity compared to cyclohexane, as shown in protease inhibitor studies . Substituent positioning (e.g., para vs. meta) on aromatic analogs also affects solubility and target selectivity .

What strategies optimize the compound’s yield in multi-step syntheses involving sensitive functional groups?

Advanced Research Question

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups for carboxylic acids during alkylation steps to prevent side reactions .

- Flow Chemistry : Continuous flow systems improve heat transfer and reduce decomposition in exothermic steps (e.g., esterification) .

- Catalytic Optimization : Palladium or nickel catalysts enhance coupling efficiency in cross-coupling reactions, reducing byproducts .

What in vitro assays are suitable for evaluating the compound’s biological activity and cytotoxicity?

Basic Research Question

- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., trypsin-like proteases) quantify IC₅₀ values .

- Cell Viability Tests : MTT or resazurin assays in HEK293 or HepG2 cells assess cytotoxicity (EC₅₀) .

- Permeability Studies : Caco-2 monolayers model intestinal absorption, correlating with logD values .

How can structural modifications enhance the compound’s metabolic stability without compromising activity?

Advanced Research Question

- Isosteric Replacement : Fluorine substitution at the cyclobutane ring (e.g., 3-fluoro analogs) reduces CYP450-mediated oxidation .

- Prodrug Design : Ester-to-amide conversion improves plasma stability, as demonstrated in cyclopropane prodrugs .

- Deuterium Labeling : Incorporation at labile positions (e.g., isopropyloxy methyl groups) extends half-life via kinetic isotope effects .

What are the best practices for handling and storing this compound in laboratory settings?

Basic Research Question

- Storage : Under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .

- Safety Protocols : Use nitrile gloves and fume hoods during synthesis; consult SDS for spill management (e.g., neutralization with NaHCO₃ for acidic residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.